Physicochemical Differentiation: Impact of 2-Chloro Substitution on Lipophilicity and Hydrogen Bonding
The introduction of a 2-chloro substituent and a tertiary N-cyclohexyl-N-methyl amide significantly alters the compound's physicochemical profile compared to the unsubstituted nicotinamide core. The target compound has a computed XLogP3-AA of 3.1 and zero hydrogen bond donors [1]. This is in stark contrast to nicotinamide itself, which has an XLogP3 of -0.37 and two hydrogen bond donors [2]. The higher lipophilicity and lack of H-bond donor propensity favor passive membrane permeation, a crucial attribute for intracellular target engagement.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Nicotinamide: -0.37 |
| Quantified Difference | Δ = 3.47 |
| Conditions | Computed by XLogP3 3.0 (PubChem release) for the target compound; XLogP3 for Nicotinamide (CID 936) from PubChem. |
Why This Matters
A higher LogP value indicates greater membrane permeability potential, which is essential for targeting intracellular kinases or receptors, making this scaffold a more suitable starting point for lead optimization than the hydrophilic core molecule.
- [1] PubChem Compound Summary for CID 20120303, 2-Chloro-N-cyclohexyl-N-methylnicotinamide. Section: Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 936, Nicotinamide. Section: Computed Properties. National Center for Biotechnology Information. View Source
